Cas no 60212-12-6 (1-iodo-2-phenylpropan-2-ol)

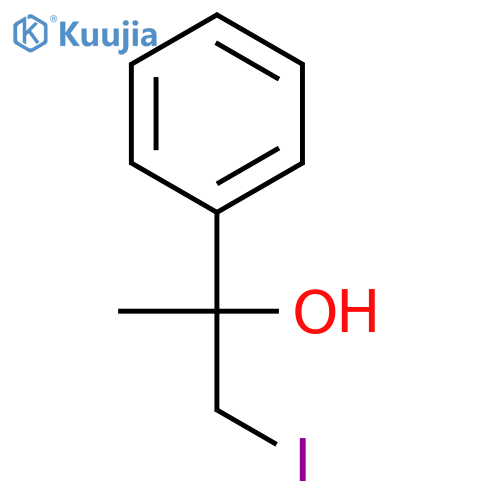

1-iodo-2-phenylpropan-2-ol structure

商品名:1-iodo-2-phenylpropan-2-ol

1-iodo-2-phenylpropan-2-ol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, a-(iodomethyl)-a-methyl-

- 12-Jod-11-oxy-1-isopropyl-benzol

- 1-iodo-2-phenylpropan-2-ol

- 1-iodo-2-phenyl-propan-2-ol

- 1-Jod-2-phenyl-propan-2-ol

- 2-iodo-2-phenylpropan-2-ol

- α-Jod-β-oxy-β-phenyl-propan

-

計算された属性

- せいみつぶんしりょう: 261.98500

じっけんとくせい

- PSA: 20.23000

- LogP: 2.32910

1-iodo-2-phenylpropan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1136767-0.25g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 0.25g |

$642.0 | 2023-10-26 | |

| Enamine | EN300-1136767-0.1g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 0.1g |

$615.0 | 2023-10-26 | |

| Enamine | EN300-1136767-0.5g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 0.5g |

$671.0 | 2023-10-26 | |

| Enamine | EN300-1136767-0.05g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 0.05g |

$587.0 | 2023-10-26 | |

| Enamine | EN300-1136767-1.0g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1136767-2.5g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 2.5g |

$1370.0 | 2023-10-26 | |

| Enamine | EN300-1136767-10g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 10g |

$3007.0 | 2023-10-26 | |

| Enamine | EN300-1136767-1g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 1g |

$699.0 | 2023-10-26 | |

| Enamine | EN300-1136767-5g |

1-iodo-2-phenylpropan-2-ol |

60212-12-6 | 95% | 5g |

$2028.0 | 2023-10-26 |

1-iodo-2-phenylpropan-2-ol 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

60212-12-6 (1-iodo-2-phenylpropan-2-ol) 関連製品

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量